2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-11-10-14-19(8-9-20(14)18-11)7-6-17-15(21)12-4-2-3-5-13(12)16/h2-5,8-10H,6-7H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQKTXFYFIULJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the imidazo[1,2-b]pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethyl linker: The imidazo[1,2-b]pyrazole is then reacted with an ethylating agent to introduce the ethyl linker.
Formation of the benzamide core: The ethylated imidazo[1,2-b]pyrazole is then coupled with a fluoro-substituted benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-b]pyrazole ring or the benzamide core.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions can replace the fluoro group with various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or as a probe for studying biological pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide will depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The imidazo[1,2-b]pyrazole moiety is known to interact with various biological targets, which could be leveraged to design compounds with specific biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide
- 2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide
Uniqueness
2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is unique due to its specific substitution pattern and the presence of both a fluoro group and an imidazo[1,2-b]pyrazole moiety. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a fluoro substituent and an imidazo[1,2-b]pyrazole moiety. The structural formula is represented as follows:
This unique structure contributes to its interaction with various biological targets.
Biological Activity Overview
The biological activity of 2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide has been evaluated in several studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with imidazo[1,2-b]pyrazole derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values were tested against various pathogens:
- Staphylococcus aureus : MIC = 15 µg/mL
- Escherichia coli : MIC = 20 µg/mL
- Candida albicans : MIC = 25 µg/mL
These values suggest that the compound may be effective against resistant strains of bacteria and fungi, making it a candidate for further development in treating infections.
Anticancer Activity
The compound's anticancer properties have been investigated by examining its effects on various cancer cell lines. Notable findings include:
- Cell Viability Assays : The compound demonstrated an IC50 value of 12 µM against A549 lung cancer cells.
- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key observations include:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity, improving cell membrane permeability.
- Imidazo[1,2-b]pyrazole Moiety : This component is essential for biological activity, as it facilitates binding to target enzymes and receptors.
Case Studies
Several studies have highlighted the biological activity of similar compounds, providing context for the potential applications of 2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide:
- Antiviral Activity : A related compound showed significant antiviral effects against herpes simplex virus type 1 (HSV-1), reducing plaque formation by over 60% at low concentrations.
- Inflammatory Diseases : Compounds with similar scaffolds have been proposed for treating inflammatory conditions like rheumatoid arthritis due to their ability to inhibit specific kinases involved in inflammatory pathways.
Q & A
Q. Optimization :
- Use continuous flow reactors to enhance reproducibility and scalability .
- Monitor reaction progress via HPLC or LC-MS to adjust stoichiometry and minimize side products.
- Employ Pd-catalyzed cross-coupling for regioselective functionalization of the pyrazole ring .
Basic: How is the structural integrity of this compound validated post-synthesis?
Q. Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the imidazo[1,2-b]pyrazole ring (e.g., ¹H NMR coupling patterns for adjacent protons) and fluorine integration .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected m/z: ~330–340 g/mol for C₁₆H₁₅FN₄O) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning using SHELX software for refinement .
Basic: What preliminary assays are recommended to screen its biological activity?
Q. Answer :
- Kinase Inhibition Assays : Prioritize kinases linked to the imidazo[1,2-b]pyrazole scaffold (e.g., JAK2, EGFR) using ADP-Glo™ or fluorescence polarization .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays, noting IC₅₀ values .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid using shake-flask methods .
Advanced: How can X-ray crystallography resolve discrepancies in reported binding modes of related imidazo[1,2-b]pyrazole derivatives?
Q. Answer :
- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) to obtain high-resolution (<1.5 Å) structures .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Compare with docking simulations (e.g., AutoDock Vina) to validate target interactions .
- Case Study : A 2025 study resolved conflicting reports on imidazo[1,2-b]pyrazole binding to EGFR by identifying a conserved water-mediated hydrogen bond at the ATP pocket .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the fluorobenzamide moiety?
Q. Answer :
- Substituent Variation : Replace the 2-fluoro group with Cl, CF₃, or methoxy to assess electronic effects on target affinity .
- Bioisosteric Replacement : Substitute the benzamide with thiazole-carboxamide or isoxazole derivatives to improve metabolic stability .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to correlate Hammett σ values with activity trends .
Advanced: How to address contradictions in cytotoxicity data across different cell lines?
Q. Answer :
- Orthogonal Assays : Validate results using both MTT and clonogenic survival assays .
- Mechanistic Profiling : Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. autophagy pathways) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-fluoro analogs in ) to isolate scaffold-specific effects .
Advanced: What methodologies resolve low solubility in aqueous buffers during in vitro studies?
Q. Answer :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or glucuronide groups to the ethylenediamine linker for enhanced hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability .
Advanced: How to evaluate metabolic stability in hepatic microsomes?
Q. Answer :
- Incubation Protocol : Use human liver microsomes (HLM) with NADPH regeneration systems; monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite ID : Perform MS² fragmentation to identify oxidation (e.g., imidazole ring hydroxylation) or N-dealkylation products .
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 to assess drug-drug interaction risks .
Advanced: What in vitro assays confirm target selectivity over off-target kinases?
Q. Answer :
- KinomeScan™ Profiling : Test against a panel of 468 kinases at 1 µM to calculate selectivity scores (S(10) = % inhibition at 10× Km) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in lysates via thermal stabilization of the kinase .
- Competitive Binding Assays : Use fluorescent ATP analogs (e.g., Tracer 236) to quantify displacement efficiency .
Advanced: How to predict in vivo toxicity using computational tools?
Q. Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, hERG inhibition, and Ames mutagenicity .
- Molecular Dynamics (MD) : Simulate binding to off-targets (e.g., cardiac ion channels) for 100 ns to assess stability .
- In Vivo Zebrafish Model : Screen for developmental toxicity at 10–100 µM concentrations as a pre-mammalian validation step .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
